(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid (R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid
Brand Name: Vulcanchem
CAS No.: 486459-98-7
VCID: VC8121275
InChI: InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O
Molecular Formula: C15H19F2NO4
Molecular Weight: 315.31 g/mol

(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid

CAS No.: 486459-98-7

Cat. No.: VC8121275

Molecular Formula: C15H19F2NO4

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid - 486459-98-7

Specification

CAS No. 486459-98-7
Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
IUPAC Name (3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
Standard InChI Key DYAISPAQPPRCQC-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)CC(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid (CAS 486459-98-7) belongs to the fluorinated benzenebutanoic acid family. Its molecular formula is C₁₅H₁₉F₂NO₄, with a molar mass of 315.31 g/mol . The compound features:

  • A 2,5-difluorophenyl group at the β-position.

  • A (R)-configured Boc-protected amino group on the butanoic acid backbone.

  • A tert-butoxycarbonyl (Boc) moiety providing steric protection for the amine .

Table 1: Fundamental Structural Data

PropertyValue
IUPAC Name(3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Canonical SMILESCC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O
Isomeric SMILESCC(C)(C)OC(=O)NC@HCC(=O)O
InChI KeyDYAISPAQPPRCQC-LLVKDONJSA-N
XLogP33.191
Topological Polar Surface Area75.63 Ų

The stereochemistry at the β-carbon (R-configuration) critically influences its biological interactions and synthetic utility .

Synthesis and Pharmaceutical Applications

Synthetic Routes

While explicit synthesis protocols remain proprietary, the compound is likely produced through:

  • Friedel-Crafts acylation to introduce the difluorophenyl group.

  • Enantioselective amination using chiral catalysts to establish the R-configuration.

  • Boc protection via reaction with di-tert-butyl dicarbonate under basic conditions .

Key challenges include maintaining stereochemical purity during the amination step and optimizing yields in fluorinated aromatic systems .

Role in Drug Development

The compound serves as a critical intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes management. As sitagliptin impurity 24, its presence must be controlled below 0.15% in final drug formulations per ICH guidelines .

Table 2: Pharmaceutical Relevance

ParameterDetail
Therapeutic TargetDPP-4 inhibitor intermediates
Regulatory SignificanceICH Q3A-controlled impurity
Synthetic Yield≥98% purity in commercial batches
Hazard ClassCategorySignal WordH-Code
Acute Oral Toxicity4WarningH302
Skin Irritation2WarningH315
Serious Eye Damage2AWarningH319
Respiratory Irritation3WarningH335

Exposure Controls

  • PPE Requirements: Nitrile gloves, chemical goggles, NIOSH-approved respirator for powder handling.

  • Engineering Controls: Fume hoods with ≥100 fpm face velocity.

  • Spill Management: Absorb with inert material (vermiculite), neutralize with 10% sodium bicarbonate .

Computational ADME Profiling

Advanced in silico models predict the following pharmacokinetic properties :

Table 4: Drug-Likeness Parameters

ParameterValueRelevance
logP3.19Indicates moderate lipophilicity
logS-3.30Low aqueous solubility
Caco-2 Permeability-4.87 cm/sPoor intestinal absorption
MDCK Permeability0.000108 cm/sLimited blood-brain barrier crossing
Lipinski Rule ComplianceYesFulfills 4/5 criteria

The compound’s Golden Triangle compliance (molecular weight <500, logP <5, H-bond donors <5) suggests suitability for further lead optimization .

Analytical Characterization

Spectroscopic Signatures

  • 1H NMR: Expected signals at δ 1.42 (s, Boc CH3), δ 6.8–7.2 (m, difluorophenyl), δ 4.1 (m, CH-NH).

  • HPLC: Retention time 8.2 min on C18 column (ACN/H2O gradient, 0.1% TFA) .

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